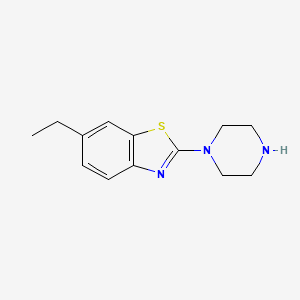

6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Description

Properties

IUPAC Name |

6-ethyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-2-10-3-4-11-12(9-10)17-13(15-11)16-7-5-14-6-8-16/h3-4,9,14H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNURWMMESXAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole" IUPAC name and structure

An In-Depth Technical Guide to 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive overview of 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole, a heterocyclic compound belonging to the benzothiazole-piperazine class. Molecules built upon this scaffold have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] This document details the compound's chemical identity, including its IUPAC name and structure, and presents a plausible synthetic route based on established methodologies for analogous compounds. Furthermore, it covers standard analytical techniques for structural elucidation and explores the known and potential biological applications of this chemical family, with a focus on anticancer, neuroprotective, and metabolic research. Detailed experimental protocols for key biological assays are provided to facilitate further investigation by researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are critical for its study and application. This section outlines the formal nomenclature, structure, and key physicochemical data for 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole.

IUPAC Name and Structure

The formal IUPAC name for the topic compound is 6-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole .[3] The structure consists of a benzene ring fused to a thiazole ring at the 4 and 5 positions, forming the benzothiazole core.[4] An ethyl group is substituted at position 6 of the benzothiazole ring, and a piperazine ring is attached at position 2.

Caption: 2D structure of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Physicochemical Data

The key properties of the compound are summarized in the table below. This data is essential for experimental design, including solubility testing, formulation, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₃S | [3] |

| Molecular Weight | 247.36 g/mol | [3] |

| CAS Number | 1018566-85-2 | [3] |

| Appearance | Expected to be a solid at room temperature | N/A |

| SMILES | CCC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | N/A |

| InChIKey | Varies by source | N/A |

Synthesis and Purification

The synthesis of 2-piperazinyl benzothiazoles typically involves the nucleophilic substitution of a leaving group at the 2-position of the benzothiazole core with piperazine.[5] This section outlines a logical retrosynthetic approach and a detailed protocol for the preparation of 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the piperazine ring from the benzothiazole core, identifying 2-chloro-6-ethylbenzothiazole and piperazine as key starting materials. The 2-chloro-6-ethylbenzothiazole precursor can be conceptually derived from 4-ethylaniline. This approach leverages commercially available or readily synthesizable precursors.

Caption: Retrosynthetic analysis for the target compound.

Proposed Synthetic Protocol

This protocol describes a two-step synthesis starting from 4-ethylaniline.

Step 1: Synthesis of 2-Amino-6-ethylbenzothiazole This step involves the reaction of 4-ethylaniline with ammonium thiocyanate in the presence of bromine, a common method for forming the 2-aminobenzothiazole core.

-

Dissolve 4-ethylaniline (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add ammonium thiocyanate (2.2 eq) to the solution and stir until dissolved.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C. The causality here is the in situ formation of thiocyanogen, (SCN)₂, which acts as the electrophile.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonium hydroxide solution.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-amino-6-ethylbenzothiazole.

Step 2: Synthesis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole This step is a nucleophilic aromatic substitution reaction. A common precursor for this reaction would be 2,6-dichlorobenzothiazole, but adapting from the synthesized 2-amino derivative via a Sandmeyer-type reaction to install a chloro group is also feasible. For simplicity, we will assume the availability of 2-chloro-6-ethylbenzothiazole.

-

To a stirred solution of 2-chloro-6-ethylbenzothiazole (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq) and piperazine (1.1 eq). The choice of K₂CO₃ as the base is to deprotonate one of the secondary amines of piperazine, activating it as a nucleophile without being overly harsh. DMF is an excellent polar aprotic solvent for this type of SₙAr reaction.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, partition the mixture between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for unambiguous structural characterization.[6]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 248.12, confirming the molecular weight.

-

¹H NMR Spectroscopy: The proton NMR spectrum should reveal characteristic signals: a triplet and quartet in the aromatic region for the ethyl group protons, distinct multiplets for the protons on the benzothiazole ring, and two broad singlets or triplets for the symmetric protons of the piperazine ring, along with a signal for the N-H proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule, including the aliphatic carbons of the ethyl and piperazine groups and the aromatic/heterocyclic carbons of the benzothiazole core.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=N stretching (~1630 cm⁻¹), and C-S stretching (~690 cm⁻¹).[7]

Known and Potential Biological Activities

The benzothiazole-piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] Derivatives have shown a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][8][9]

Anticancer Potential: Cytotoxicity

Numerous studies have demonstrated the potent cytotoxic effects of benzothiazole-piperazine derivatives against various cancer cell lines.[10][11] Research on similar compounds has shown significant activity against hepatocellular (Huh7), breast (MCF-7), and colorectal (HCT-116) cancer cells.[10][11] The mechanism often involves inducing apoptosis, as demonstrated by cell cycle arrest at the subG1 phase in flow cytometry analysis.[11]

Table of Representative Cytotoxic Activity (Hypothetical Data)

| Cell Line | GI₅₀ (μM) |

|---|---|

| HCT-116 (Colorectal) | 2.5 |

| MCF-7 (Breast) | 5.1 |

| Huh7 (Hepatocellular) | 3.8 |

Neurological Applications: Cholinesterase Inhibition

The scaffold has also been investigated for its potential in treating neurodegenerative diseases like Alzheimer's. A study on novel benzothiazole-piperazine derivatives identified compounds with moderate and selective inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[10] Molecular docking studies suggest these molecules can fit into the active site of AChE, highlighting their potential as leads for anti-Alzheimer's drug development.[10]

Metabolic Disease Applications: PPARδ Agonism

Recent research has explored 2-(1-piperidinyl)-1,3-benzothiazole derivatives (a closely related scaffold) as potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonists.[12] PPARδ agonists are of interest for treating metabolic syndrome, as they have been shown to increase high-density lipoprotein (HDL-C) levels and lower triglycerides.[12] Given the structural similarity, 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole represents a candidate for investigation in this therapeutic area.

Experimental Protocols for Biological Screening

To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential.

Protocol: In Vitro Cytotoxicity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity based on the measurement of cellular protein content.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Methodology:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, Huh7) into 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for an additional 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C. The TCA precipitates cellular proteins, fixing the cells to the plate.

-

Staining: Wash the plates five times with slow-running tap water to remove TCA and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is directly proportional to the cell number. Calculate the GI₅₀ (concentration causing 50% growth inhibition) from the dose-response curve.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow color.[10]

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB, a solution of acetylthiocholine iodide (ATCI), and solutions of the test compound at various concentrations.

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Initiate Reaction: Start the reaction by adding the ATCI substrate.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Calculation: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Summary and Future Directions

6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole belongs to a class of compounds with immense therapeutic potential. The established synthetic routes are robust, and the biological activities demonstrated by its analogs in oncology, neurology, and metabolic diseases are highly promising.

Future research should focus on:

-

In Vivo Efficacy: Validating the promising in vitro results in relevant animal models to assess pharmacokinetics, safety, and efficacy.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications on the benzothiazole and piperazine rings to optimize potency and selectivity for specific targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological effects, particularly for its cytotoxic and enzyme-inhibitory activities.

This guide provides a solid foundation for researchers and scientists to build upon, facilitating the exploration and potential development of 6-ethyl-2-piperazin-1-yl-1,3-benzothiazole as a novel therapeutic agent.

References

-

PubChem. (n.d.). 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of piperazinyl benzothiazole derivatives. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]

-

PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

-

PubMed. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. National Center for Biotechnology Information. Retrieved from [Link]

-

SciSpace. (n.d.). Biological Aspects of Emerging Benzothiazoles: A Short Review. Retrieved from [Link]

-

MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

-

ResearchGate. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Retrieved from [Link]

-

Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

-

Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

-

ResearchGate. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]

-

Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Retrieved from [Link]

-

ResearchGate. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Benzothiazole - Wikipedia [en.wikipedia.org]

- 5. 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pharmacyjournal.in [pharmacyjournal.in]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

"6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole" CAS number 1018566-85-2

An In-Depth Technical Guide to 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1018566-85-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole nucleus, a privileged bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] Its fusion with a piperazine moiety often enhances biological efficacy, leading to the development of numerous therapeutic agents.[2][3] This technical guide focuses on a specific derivative, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1018566-85-2), a compound of significant interest for contemporary drug discovery programs. While specific literature on this exact molecule is sparse, this document provides a comprehensive overview based on established principles of benzothiazole chemistry and the known biological profiles of structurally related analogues. We will explore its chemical architecture, propose a robust synthetic pathway, and discuss its potential therapeutic applications and the experimental workflows required for its evaluation.

Introduction: The Benzothiazole-Piperazine Scaffold

The benzothiazole ring system, consisting of a benzene ring fused to a thiazole ring, is present in a multitude of biologically active compounds.[4][5][6] The structural versatility of the 2-substituted benzothiazole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. These properties are diverse and include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective activities.[2][3][5][7][8]

The introduction of a piperazine ring at the 2-position of the benzothiazole scaffold is a common and effective strategy in medicinal chemistry. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, can act as a versatile linker, improving pharmacokinetic properties and providing additional points for molecular interaction with biological targets.[9] This combination has yielded compounds with potent activities, including cytotoxicity against various cancer cell lines and inhibition of key enzymes like acetylcholinesterase.[3][10]

6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole incorporates these key structural features: a benzothiazole core, a 2-piperazinyl substituent, and an ethyl group at the 6-position, which can influence lipophilicity and metabolic stability.

Proposed Synthesis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

A logical and efficient synthetic route to the target compound can be devised based on well-established reactions in benzothiazole chemistry.[2][11][12] The proposed synthesis is a two-step process starting from the commercially available 4-ethylaniline.

Step 1: Synthesis of the 2-Amino-6-ethylbenzothiazole Intermediate

The initial step involves the formation of the benzothiazole ring. A common and effective method for synthesizing 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine, a process known as the Hugershoff reaction.[4][13]

Protocol:

-

Preparation of the Thiourea Derivative: 4-Ethylaniline is reacted with sodium or potassium thiocyanate in the presence of a strong acid (e.g., sulfuric acid) to form the corresponding N-(4-ethylphenyl)thiourea in situ.[14]

-

Oxidative Cyclization: The thiourea derivative undergoes oxidative cyclization upon the addition of bromine in a suitable solvent, such as glacial acetic acid or chloroform. This reaction proceeds through an electrophilic attack of bromine, leading to the formation of the thiazole ring.[4][13]

-

Work-up and Isolation: The reaction mixture is then neutralized with a base (e.g., ammonium hydroxide) to precipitate the 2-amino-6-ethylbenzothiazole. The crude product can be purified by recrystallization.[14]

Step 2: Conversion to 2-Chloro-6-ethylbenzothiazole and Nucleophilic Substitution

The 2-amino group is then converted to a more suitable leaving group, such as a chlorine atom, to facilitate the subsequent nucleophilic substitution with piperazine.

Protocol:

-

Diazotization and Sandmeyer Reaction: 2-Amino-6-ethylbenzothiazole is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the diazonium salt. This is then reacted with a copper(I) chloride solution (Sandmeyer reaction) to yield 2-chloro-6-ethylbenzothiazole.

-

Nucleophilic Substitution with Piperazine: The resulting 2-chloro-6-ethylbenzothiazole is reacted with an excess of piperazine in a suitable solvent, such as dimethylformamide (DMF) or isopropanol, often in the presence of a base like potassium carbonate to neutralize the HCl generated.[2][12] This reaction proceeds via a nucleophilic aromatic substitution mechanism.

-

Final Purification: The final product, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, is isolated after an aqueous work-up and can be purified using column chromatography.[2]

Diagram of Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Potential Biological Activities and Therapeutic Applications

Based on the extensive research on analogous benzothiazole-piperazine derivatives, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a promising candidate for screening in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of benzothiazole-piperazine conjugates against a variety of human cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and hepatocellular (Huh7) carcinomas.[2][3] The mechanism of action can be multifaceted, potentially involving the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.

Neuropharmacological Activity

Derivatives of this class have shown significant activity as dopamine D3 receptor agonists, which are of interest for the treatment of Parkinson's disease and other neurological disorders.[7][8] Additionally, some analogues exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[3]

Antimicrobial and Anti-inflammatory Properties

The benzothiazole scaffold is a well-known pharmacophore in the design of antimicrobial and anti-inflammatory agents.[2][5] Therefore, the title compound warrants investigation for its potential efficacy against various bacterial and fungal strains, as well as for its ability to modulate inflammatory responses.

Proposed Experimental Workflows for Biological Evaluation

To elucidate the pharmacological profile of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, a systematic screening cascade is recommended.

In Vitro Cytotoxicity Screening

Objective: To determine the antiproliferative activity of the compound against a panel of human cancer cell lines.

Protocol:

-

Cell Culture: A panel of cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-cancerous control cell line are cultured under standard conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Viability Assay: Cell viability is assessed using a standard method, such as the MTT or Sulforhodamine B (SRB) assay.[3]

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for each cell line to quantify the compound's cytotoxic potency.

Diagram of In Vitro Cytotoxicity Workflow:

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. mdpi.com [mdpi.com]

- 7. Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. Given the limited availability of direct experimental data for this specific molecule, this document integrates information from its core chemical moieties—benzothiazole and piperazine—and data from closely related analogs to offer a robust predictive profile. Furthermore, detailed experimental protocols are provided to enable researchers to determine key properties in a laboratory setting.

Introduction to 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

The benzothiazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The incorporation of a piperazine moiety at the 2-position is a common strategy to modulate solubility, basicity, and receptor interactions, often enhancing a compound's pharmacokinetic profile[3]. The ethyl group at the 6-position is expected to increase lipophilicity. Understanding the fundamental physical and chemical properties of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is therefore critical for its potential development as a therapeutic agent or a tool compound in chemical biology.

The molecular structure of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is characterized by a benzothiazole core substituted with an ethyl group on the benzene ring and a piperazine ring at the 2-position of the thiazole.

Figure 1: Chemical structure of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

| Property | Value | Source |

| CAS Number | 1018566-85-2 | [4] |

| Molecular Formula | C13H17N3S | [4] |

| Molecular Weight | 247.36 g/mol | [4] |

| IUPAC Name | 6-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole | N/A |

| SMILES | CCC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | [4] |

Predicted Physicochemical Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Physical State | Solid at room temperature. | The parent compound, 2-piperazin-1-yl-1,3-benzothiazole, is a solid[5]. The addition of an ethyl group is unlikely to change the physical state. |

| Melting Point | Expected to be in the range of 100-200 °C. | Benzothiazole derivatives often have melting points in this range. For example, 2-(4-Hydroxyphenyl)benzothiazole has a melting point of 231 °C[6]. The exact value will depend on the crystal lattice energy. |

| Boiling Point | > 300 °C (decomposes). | High molecular weight heterocyclic compounds typically have high boiling points and often decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | The benzothiazole core is largely non-polar, conferring solubility in organic solvents[7]. The piperazine moiety will increase aqueous solubility, particularly in acidic conditions where it can be protonated. A related compound, 2-[1-(4-Piperonyl)piperazinyl]benzothiazole, is soluble to 10 mM in DMSO with gentle warming[8][9]. |

| pKa | Two pKa values are expected. The more basic nitrogen (N-4 of piperazine) is predicted to have a pKa of ~7.5-8.5. The less basic nitrogen (N-1 of piperazine) will have a significantly lower pKa. | The parent piperazine has pKa values of approximately 9.73 and 5.35[10]. Substitution with the electron-withdrawing benzothiazole ring at N-1 will significantly lower the basicity of both nitrogens. N-alkylation of piperazine generally reduces the pKa[11]. A predicted pKa for a similar compound, 2-(1-(4-piperonyl)piperazinyl)benzothiazole, is 6.68[8]. |

Spectroscopic Profile (Predicted)

Based on the structure and data from related benzothiazole derivatives, the following spectroscopic characteristics are anticipated.

-

¹H NMR:

-

Aromatic Protons (Benzothiazole ring): Signals expected in the range of 7.0-8.0 ppm. The ethyl group at C6 will influence the splitting pattern of the aromatic protons.

-

Piperazine Protons: Two sets of broad signals corresponding to the four methylene groups, likely in the range of 3.0-4.0 ppm.

-

Ethyl Protons: A triplet and a quartet corresponding to the methyl and methylene groups, respectively, in the aliphatic region (1.0-3.0 ppm).

-

NH Proton (Piperazine): A broad singlet that may be exchangeable with D₂O. Its chemical shift will be concentration and solvent dependent.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the range of 110-155 ppm.

-

Thiazole Carbon (C2): A characteristic signal at a downfield shift, typically >160 ppm.

-

Piperazine Carbons: Signals expected in the range of 40-55 ppm.

-

Ethyl Carbons: Signals in the aliphatic region (~15-30 ppm).

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 248.37.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretch (piperazine): A broad absorption band around 3300-3400 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹.

-

C=N stretch (thiazole): A characteristic absorption around 1600-1650 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

Stability and Reactivity

-

Thermal Stability: Benzothiazole derivatives are generally thermally stable. Studies on similar compounds have shown thermal stability up to and beyond 250 °C[12]. The presence of the piperazine and ethyl groups is not expected to significantly decrease the thermal stability of the core ring system.

-

Chemical Stability: The compound is expected to be stable under normal storage conditions. It is susceptible to oxidation over time, particularly at the sulfur atom. As a base, it will react with acids to form salts. The secondary amine of the piperazine ring is nucleophilic and can undergo reactions such as acylation, alkylation, and sulfonylation.

Experimental Protocols for Physicochemical Characterization

For a definitive characterization of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, the following experimental protocols are recommended.

This protocol determines the thermodynamic equilibrium solubility of the compound.

Figure 2: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Place the container in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.

-

Separation: Separate the solid from the saturated solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be used for accurate quantification.

-

Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

This method is suitable for determining the pKa values of the basic nitrogen atoms in the piperazine ring.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system, typically a co-solvent of water and methanol or ethanol to ensure solubility throughout the titration.

-

Titration Setup: Use a calibrated pH meter with a combination electrode. Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the inflection points of the first derivative of the titration curve can be used to determine the equivalence points, from which the pKa values can be calculated.

Conclusion

References

-

Thermal behaviour and adsorption properties of some benzothiazole derivatives. (2014). ResearchGate. [Link]

-

2-Piperazin-1-yl-1,3-benzothiazole. PubChem. [Link]

-

MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2021). SciELO. [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]

-

Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2020). ResearchGate. [Link]

-

2-[1-(4-Piperonyl)piperazinyl]benzothiazole datasheet. BioCrick. [Link]

-

Heat capacity and thermodynamic properties of benzothiazole from 5.deg. to 320.deg.K. (1971). Journal of Chemical & Engineering Data. [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2017). Indian Journal of Pharmaceutical Education and Research. [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [Link]

-

Benzothiazole. Solubility of Things. [Link]

-

3-(1-Piperazinyl)-1,2-benzisothiazole. PubChem. [Link]

-

pK a values of common substituted piperazines. (2023). ResearchGate. [Link]

-

2-Piperazin-1-yl-benzothiazole. J&K Scientific. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. ijper.org [ijper.org]

- 3. jk-sci.com [jk-sci.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 2-Piperazin-1-yl-1,3-benzothiazole DiscoveryCPR 55745-83-0 [sigmaaldrich.com]

- 6. scielo.br [scielo.br]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-(1-(4-piperonyl)piperazinyl)benzothiazole | 155106-73-3 [amp.chemicalbook.com]

- 9. biocrick.com [biocrick.com]

- 10. uregina.ca [uregina.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Hypothesized Mechanism of Action of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole: A CNS-Targeted Monoamine Receptor Modulator

Abstract

The 2-(piperazin-1-yl)-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide-ranging biological activities, particularly within the central nervous system (CNS).[1][2] This technical guide presents a detailed, evidence-based hypothesis for the mechanism of action of a specific analogue, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. Based on extensive structure-activity relationship (SAR) data from homologous compounds, we hypothesize that this molecule functions as a multi-target modulator of key monoaminergic G-protein coupled receptors (GPCRs). The primary proposed targets are the dopamine D2/D3 receptors and the serotonin 5-HT1A receptor. This document outlines the rationale for this hypothesis, details the putative signaling pathways, and provides a comprehensive framework of self-validating experimental protocols to rigorously test this mechanism. The intended audience includes researchers, scientists, and drug development professionals engaged in neuropharmacology and medicinal chemistry.

Introduction: Rationale and Hypothesis Formulation

The Benzothiazole-Piperazine Scaffold: A Privileged Motif in Neuropharmacology

The fusion of a benzothiazole ring with a piperazine moiety creates a chemical scaffold with remarkable versatility for interacting with a wide array of biological targets.[1] This "privileged" status stems from its structural features: the rigid, lipophilic benzothiazole can engage in pi-stacking and hydrophobic interactions within receptor binding pockets, while the basic nitrogen atoms of the piperazine ring are crucial for forming salt bridges and hydrogen bonds, particularly with aminergic GPCRs.[1][3] Extensive research has demonstrated that derivatives of this scaffold possess significant affinity for dopamine and serotonin receptor subtypes, making them prime candidates for treating CNS disorders.[4][5][6][7]

Structural Analysis of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

The subject of this guide, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, comprises three key pharmacophoric elements:

-

2-(piperazin-1-yl) Moiety: This group is a well-established pharmacophore for dopamine and serotonin receptor ligands.[4][8]

-

1,3-benzothiazole Core: This bicyclic system serves as the rigid anchor for the molecule.

-

6-Ethyl Substitution: The ethyl group at the 6-position of the benzothiazole ring is expected to influence the molecule's lipophilicity and steric interactions within the binding pocket, thereby modulating its affinity and selectivity profile compared to unsubstituted analogues.[1][9]

Formulation of the Primary Hypothesis

Given the profound evidence from related compounds, the central hypothesis is as follows:

6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole acts as a potent, multi-target ligand with high affinity for Dopamine D2/D3 receptors and the Serotonin 5-HT1A receptor. Its functional output (agonist, antagonist, or partial agonist) at these receptors will dictate its ultimate pharmacological profile and therapeutic potential.

The Primary Mechanistic Hypothesis: Dual-Target Modulation of Dopaminergic and Serotonergic Pathways

The therapeutic efficacy of many antipsychotic, antidepressant, and anxiolytic drugs stems from their ability to modulate dopamine and serotonin signaling pathways. We propose that 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole engages with key receptors in these pathways.

Proposed Interaction with Dopamine D2/D3 Receptors

Dopamine D2 and D3 receptors are critical targets for antipsychotic medications.[5][6] Antagonism at these receptors is a hallmark of both typical and atypical antipsychotics. Conversely, agonism is a strategy for treating Parkinson's disease.[1][10] The benzothiazole-piperazine scaffold has shown high affinity for both D2 and D3 receptors, often in the low nanomolar range.[5][6] We hypothesize that the title compound will bind to these receptors, modulating downstream signaling by inhibiting or stimulating adenylyl cyclase activity via the Gαi/o protein.

Caption: Hypothesized modulation of the 5-HT1A receptor pathway.

A Framework for Experimental Validation

To rigorously test this hypothesis, a multi-phase experimental approach is required, progressing from initial binding confirmation to functional cellular assays. This framework ensures that each step logically builds upon the last, providing a self-validating system of inquiry.

Overall Experimental Workflow

The validation process is designed to first confirm physical interaction (binding), then determine the nature of that interaction (functional activity), and finally to assess the impact on downstream signaling pathways.

Caption: A multi-phase workflow for validating the proposed mechanism.

Phase 1: In Vitro Target Engagement & Affinity Profiling

Causality: The foundational step is to confirm that the compound physically binds to the hypothesized receptors. Radioligand binding assays are the gold standard for quantifying the affinity (Ki) of a test compound for a specific receptor target.

Protocol 3.2.1: Radioligand Competition Binding Assays

-

Preparation: Utilize cell membranes from HEK293 or CHO cells stably expressing human D2, D3, and 5-HT1A receptors.

-

Radioligand Selection:

-

For D2/D3 receptors: Use [³H]-Spiperone or [³H]-Raclopride.

-

For 5-HT1A receptors: Use [³H]-8-OH-DPAT.

-

-

Assay Setup: Incubate the cell membranes with a fixed concentration of the chosen radioligand and increasing concentrations of the test compound (6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole).

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Termination & Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the inhibition constant (Ki).

Data Presentation 3.2.2: Expected Affinity Profile

| Target Receptor | Radioligand | Test Compound Ki (nM) | Control Compound | Control Ki (nM) |

| Dopamine D2 | [³H]-Spiperone | Expected < 50 | Haloperidol | ~2 |

| Dopamine D3 | [³H]-Spiperone | Expected < 50 | Haloperidol | ~1 |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Expected < 50 | Buspirone | ~15 |

Phase 2: In Vitro Functional Activity Assessment

Causality: Once binding is confirmed, it is critical to determine the functional consequence of that binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist? GTPγS and cAMP assays directly measure the first steps of GPCR signal transduction.

Protocol 3.3.1: [³⁵S]-GTPγS Binding Assay

-

Principle: This assay measures the binding of the non-hydrolyzable GTP analogue, [³⁵S]-GTPγS, to G-proteins upon receptor activation by an agonist.

-

Procedure: Incubate receptor-expressing cell membranes with GDP, [³⁵S]-GTPγS, and varying concentrations of the test compound.

-

Analysis:

-

Agonist Mode: An increase in [³⁵S]-GTPγS binding indicates agonist activity. The potency (EC50) and efficacy (% of a full agonist response) can be determined.

-

Antagonist Mode: To test for antagonism, perform the assay in the presence of a known agonist (e.g., Dopamine or Serotonin) and increasing concentrations of the test compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

-

Protocol 3.3.2: cAMP Modulation Assay

-

Principle: Since D2, D3, and 5-HT1A receptors are coupled to Gαi/o, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

-

Procedure: Use whole cells expressing the target receptor. Pre-stimulate adenylyl cyclase with forskolin. Treat the cells with varying concentrations of the test compound.

-

Quantification: Measure intracellular cAMP levels using a suitable method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Analysis:

-

Agonist Activity: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonism.

-

Antagonist Activity: A dose-dependent reversal of the cAMP decrease caused by a known agonist indicates antagonism.

-

Data Presentation 3.3.3: Expected Functional Profile

| Assay Type | Target Receptor | Functional Mode | Potency (EC50/IC50, nM) | Efficacy (% of Full Agonist) |

| GTPγS Binding | Dopamine D2 | Agonist/Antagonist | To be determined | To be determined |

| cAMP Assay | Dopamine D2 | Agonist/Antagonist | To be determined | To be determined |

| GTPγS Binding | Serotonin 5-HT1A | Agonist/Antagonist | To be determined | To be determined |

| cAMP Assay | Serotonin 5-HT1A | Agonist/Antagonist | To be determined | To be determined |

Potential Therapeutic Implications

The functional profile determined in the experimental phase will illuminate the potential therapeutic applications of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

-

D2/D3 Antagonism with 5-HT1A Partial Agonism: This is the classic profile of an "atypical" antipsychotic, suggesting potential use in schizophrenia with a lower risk of extrapyramidal side effects.

-

D2/D3 Agonism: This profile would indicate potential utility in treating Parkinson's disease or Restless Leg Syndrome, similar to the approved benzothiazole drug pramipexole. [1]* Selective 5-HT1A Agonism/Partial Agonism: This would suggest potential as an anxiolytic or antidepressant.

-

Dual-Target Activity: A "multi-target" profile could be beneficial for complex neuropsychiatric disorders where multiple neurotransmitter systems are implicated, such as certain forms of depression or neurodegenerative diseases. [3][11]

Conclusion

The hypothesis that 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole acts as a modulator of dopamine D2/D3 and serotonin 5-HT1A receptors is strongly grounded in the established pharmacology of its core chemical scaffold. The proposed multi-phase validation framework provides a robust and logical pathway to confirm its mechanism of action, from initial receptor binding to functional cellular responses. Elucidating this mechanism is a critical step in evaluating the compound's potential as a novel therapeutic agent for CNS disorders. The results of these studies will provide the necessary foundation for further preclinical and clinical development.

References

-

Title: Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT1A Serotonin Receptor Ligands. Source: Journal of Medicinal Chemistry. URL: [Link] [4][7]2. Title: Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): A search for new dual-acting agents as potential antidepressants. Source: European Journal of Medicinal Chemistry (via PMC). URL: [Link] [12][13]3. Title: Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Source: Frontiers in Chemistry. URL: [Link] [5][6]4. Title: Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Source: Journal of Medicinal Chemistry (via PMC). URL: [Link] [14]5. Title: Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Source: Molecules (MDPI). URL: [Link] [1]6. Title: Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Source: Indian Journal of Pharmaceutical Education and Research. URL: [Link] [15]7. Title: Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC). URL: [Link] [11]8. Title: Recent advances in pharmacological activity of benzothiazole derivatives. Source: ResearchGate (PDF). URL: [Link] [8]9. Title: Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. Source: Journal of Medicinal Chemistry. URL: [Link] [10]10. Title: Synthesis and various biological activities of benzothiazole derivative: A review. Source: International Journal of Research in Pharmacy and Pharmaceutical Sciences. URL: [Link] [9]11. Title: Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Source: Anticancer Agents in Medicinal Chemistry. URL: [Link] [16]12. Title: Biological Aspects of Emerging Benzothiazoles: A Short Review. Source: SciSpace. URL: [Link] [2]13. Title: Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. Source: European Journal of Medicinal Chemistry (via PMC). URL: [Link] [3]14. Title: Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[4][6]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Source: Molecules (MDPI via PMC). URL: [Link]

Sources

- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives as potent and selective 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmacyjournal.in [pharmacyjournal.in]

- 10. Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): A search for new dual-acting agents as potential antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scholarly Article or Book Chapter | Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): A search for new dual-acting agents as potential antidepressants | ID: vh53x333n | Carolina Digital Repository [cdr.lib.unc.edu]

- 14. Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijper.org [ijper.org]

- 16. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Targets of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Preamble: The Scientific Rationale for Investigating 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

The benzothiazole nucleus is a privileged heterocyclic scaffold, integral to a multitude of pharmacologically active agents due to its unique ability to form hydrogen bonds, and engage in π-π stacking and hydrophobic interactions with a wide array of biological macromolecules.[1][2][3][4] The fusion of a benzene ring with a thiazole ring creates a bicyclic system with a distinct electronic distribution, making it a versatile pharmacophore.[1] When substituted at the 2-position with a piperazine moiety, the resulting scaffold gains an additional basic nitrogen atom, enhancing its potential for ionic interactions and improving its pharmacokinetic properties. The further addition of a 6-ethyl group can modulate lipophilicity and potentially enhance binding to specific hydrophobic pockets within target proteins.

While direct experimental data on "6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole" is not extensively available in the public domain, a comprehensive analysis of structurally related 2-piperazinyl-benzothiazole derivatives provides a strong foundation for predicting its potential biological targets. This guide synthesizes the existing knowledge on this chemical class to propose a rational, evidence-based approach to elucidating the pharmacological profile of this specific compound. We will explore four primary areas of therapeutic potential: oncology, neurodegenerative disorders, metabolic diseases, and infectious diseases. For each area, we will present the underlying scientific premise, detailed experimental protocols for target validation, and visual workflows to guide laboratory investigation.

Part I: Potential in Oncology - Targeting Cell Proliferation and Survival Pathways

The benzothiazole-piperazine core is a recurring motif in compounds exhibiting significant cytotoxic activity against various cancer cell lines.[5][6][7] Studies on analogous compounds suggest that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.[5][6]

Scientific Rationale

Derivatives of 2-piperazinyl-benzothiazole have demonstrated potent growth-inhibitory effects against hepatocellular carcinoma (HUH-7), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) cell lines.[5][6][7] For instance, certain substituted benzothiazole-piperazine compounds have shown GI50 (50% growth inhibition) values in the low micromolar range.[5][6] Further mechanistic studies on highly active analogs revealed an induction of apoptosis, characterized by cell cycle arrest at the subG1 phase.[5][6][7] This points towards potential interactions with key regulators of the cell cycle and apoptosis, such as cyclin-dependent kinases (CDKs), Bcl-2 family proteins, or topoisomerases.[1]

Experimental Workflow: Cancer Cell Line Viability and Apoptosis Induction

The initial step in evaluating the anticancer potential of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is to assess its cytotoxicity against a panel of human cancer cell lines.

Caption: Workflow for assessing anticancer activity.

Detailed Protocol: Sulforhodamine B (SRB) Assay

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with deionized water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes. Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration.

Table 1: Cytotoxic Activity of Structurally Related Benzothiazole-Piperazine Derivatives

| Compound ID | R Group on Benzothiazole | R' Group on Piperazine | Cell Line | GI50 (µM) | Reference |

| 1d | 6-methyl | 4-pyridinyl | HUH-7 | 10.2 | [5] |

| 1d | 6-methyl | 4-pyridinyl | MCF-7 | 9.8 | [5] |

| 1d | 6-methyl | 4-pyridinyl | HCT-116 | 12.3 | [5] |

| 2a | 6-ethoxy | 4-methylphenyl | HCT-116 | 4.5 | [6] |

Part II: Potential in Neurodegenerative Disorders - Targeting Cholinesterases

The structural resemblance of some benzothiazole-piperazine derivatives to known acetylcholinesterase (AChE) inhibitors, coupled with direct experimental evidence, suggests a potential role in the management of Alzheimer's disease.[8][9][10]

Scientific Rationale

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. Several studies have reported the synthesis of benzothiazole-piperazine conjugates with potent AChE inhibitory activity.[8][9] For example, compounds with dimethylaminoethyl and dimethylaminopropyl side chains on the piperazine ring have shown inhibitory activity comparable to the standard drug, donepezil.[9] The benzothiazole moiety can interact with the peripheral anionic site (PAS) of the enzyme, while the piperazine linker and its substituent can bind to the catalytic active site (CAS), leading to effective inhibition.[10]

Experimental Workflow: In Vitro Cholinesterase Inhibition Assay

To investigate 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole as a potential AChE inhibitor, a modified Ellman's spectrophotometric method is the standard approach.

Caption: Workflow for AChE inhibition assay.

Detailed Protocol: Modified Ellman's Spectrophotometric Assay

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

AChE solution (from electric eel) in buffer.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer.

-

Acetylthiocholine iodide (ATCI) solution in buffer.

-

Test compound (6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole) and reference inhibitor (Donepezil) serially diluted in buffer.

-

-

Assay Procedure (in 96-well plate):

-

To each well, add 25 µL of the test compound dilution.

-

Add 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of AChE solution. Mix and pre-incubate for 15 minutes at 37°C.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader. The yellow color produced by the thiocholinenitrobenzoate reaction is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

The percent inhibition is calculated using the formula: [(Control Rate - Sample Rate) / Control Rate] * 100.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Table 2: AChE Inhibitory Activity of Related Benzothiazole-Piperazine Compounds

| Compound ID | R Group on Benzothiazole | R' Group on Piperazine | AChE IC50 (nM) | Reference |

| 4f | 6-chloro | 4-(dimethylaminoethyl) | 23.4 ± 1.1 | [9] |

| 4g | 6-chloro | 4-(dimethylaminopropyl) | 36.7 ± 1.4 | [9] |

| 4m | 5-fluoro, 6-chloro | 4-(dimethylaminoethyl) | 27.8 ± 1.0 | [9] |

| Donepezil | - | - | 15.2 ± 0.8 | [9] |

Part III: Potential in Metabolic Diseases - Targeting PPARδ

Recent research has identified piperidinyl/piperazinyl-benzothiazole derivatives as a novel class of potent and selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonists, highlighting a potential therapeutic application in metabolic disorders like dyslipidemia.[11]

Scientific Rationale

PPARδ is a nuclear receptor that plays a crucial role in regulating fatty acid metabolism, glucose homeostasis, and inflammation. Agonism of PPARδ is a promising strategy for treating metabolic syndrome, particularly for raising high-density lipoprotein (HDL) cholesterol levels. A study involving virtual screening and subsequent optimization led to the discovery of 2-(1-piperidinyl)-1,3-benzothiazole derivatives as selective PPARδ agonists.[11] Docking studies suggested that the benzothiazole core and the piperazine/piperidine ring fit into the ligand-binding domain of PPARδ, with substituents on the benzothiazole ring occupying a hydrophobic pocket.[11] This suggests that 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole could also exhibit PPARδ agonist activity.

Experimental Workflow: PPARδ Transactivation Assay

A cell-based luciferase reporter gene assay is the gold standard for identifying and characterizing PPAR agonists.

Caption: Workflow for PPARδ transactivation assay.

Detailed Protocol: Cell-Based PPARδ Transactivation Assay

-

Cell Culture and Transfection: Culture Chinese Hamster Ovary (CHO) cells in appropriate medium. Co-transfect the cells with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the human PPARδ ligand-binding domain (GAL4-hPPARδ), and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (pG5-Luc).

-

Cell Plating: Plate the transfected cells into 96-well plates and allow them to recover.

-

Compound Treatment: Treat the cells with various concentrations of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole or a known PPARδ agonist (e.g., GW501516) as a positive control. Include a vehicle control.

-

Incubation: Incubate the plates for 24-48 hours to allow for gene expression.

-

Luciferase Assay: Lyse the cells using a suitable lysis buffer. Add a luciferase assay reagent containing the substrate (luciferin) to each well.

-

Measurement: Measure the luminescence produced using a luminometer. The light output is directly proportional to the transcriptional activity of PPARδ.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). Calculate the fold activation relative to the vehicle control and determine the EC50 value by plotting the fold activation against the log of the compound concentration.

Table 3: PPAR Agonist Activity of a Related Benzothiazole Derivative

| Compound ID | PPARδ EC50 (nM) | PPARα Selectivity (Fold) | PPARγ Selectivity (Fold) | Reference |

| 2_8 | 19.1 | 38 | 33 | [11] |

| GW501516 | 1.1 | >1000 | >1000 | [11] |

Part IV: Potential in Infectious Diseases - Antimicrobial and Antifungal Activity

The benzothiazole-piperazine scaffold has also been explored for its antimicrobial properties, with several derivatives showing promising activity against a range of pathogenic bacteria and fungi.[8][12]

Scientific Rationale

The increasing prevalence of drug-resistant microbial infections necessitates the discovery of new antimicrobial agents. Benzothiazole-piperazine conjugates have been shown to possess broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against species like Candida albicans.[8] The mechanism of action is not fully elucidated but is thought to involve the disruption of microbial cellular processes. The lipophilic nature of the benzothiazole ring combined with the basic piperazine moiety may facilitate membrane translocation and interaction with intracellular targets.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The standard method for assessing the antimicrobial potency of a new compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for MIC determination.

Detailed Protocol: Broth Microdilution Assay

-

Compound Preparation: Prepare a stock solution of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: Include a growth control well (inoculum, no compound) and a sterility control well (broth, no inoculum). Also, run a standard antibiotic (e.g., ciprofloxacin for bacteria, miconazole for fungi) as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Table 4: Antimicrobial Activity of Related Benzothiazole-Piperazine-Sulfonamide Conjugates

| Compound ID | Organism | MIC (µg/mL) | Reference Drug MIC (µg/mL) | Reference |

| 6g | S. aureus | 6.25 | Ciprofloxacin (3.12) | [8] |

| 6h | E. coli | 12.5 | Ciprofloxacin (3.12) | [8] |

| 6i | C. albicans | 6.25 | Miconazole (3.12) | [8] |

Conclusion and Future Directions

The 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole scaffold holds considerable promise as a template for the development of novel therapeutic agents. Based on the extensive research conducted on structurally analogous compounds, the most promising biological targets for this molecule lie within the realms of oncology , neurodegenerative disorders , metabolic diseases , and infectious diseases . The experimental workflows and detailed protocols provided in this guide offer a clear and logical path for the systematic evaluation of its pharmacological profile.

Future research should focus on a multi-pronged approach, beginning with the broad screening assays outlined herein. Positive hits should be followed by more in-depth mechanistic studies, including target deconvolution, enzymatic assays, and in vivo efficacy studies in relevant animal models. Structure-activity relationship (SAR) studies, by synthesizing and testing a library of related analogs, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The convergence of these efforts will ultimately determine the therapeutic potential of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and its derivatives.

References

- Rao, B. R., et al. (2019). Synthesis and Biological Evaluation of Benzothiazole-piperazine-sulfonamide Conjugates and Their Antibacterial and Antiacetylcholinesterase Activity. Letters in Organic Chemistry, 16(9), 723-734.

-

Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 963-968. [Link]

- EvitaChem. 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole.

-

ResearchGate. Synthesis of piperazinyl benzothiazole derivatives. [Link]

-

Al-Ostath, A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(1), 1-25. [Link]

- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.

-

Gurdal, E. E., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Mishra, A., et al. (2010). Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. Journal of Medicinal Chemistry, 53(3), 1023-1037. [Link]

-

Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 188-199. [Link]

-

Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(3), 1145-1157. [Link]

-

Wieczorek, R., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2569. [Link]

-

Acar, Ç., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24151-24164. [Link]

-

Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. ResearchGate. [Link]

-

Acar, Ç., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. [Link]

-

El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

-

Kalistratova, A. V., et al. (2024). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 29(7), 1659. [Link]

-

Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 89, 207-251. [Link]

-

Singh, A., et al. (2022). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 56(2), 346-357. [Link]

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

-

Al-Ostath, A., et al. (2025). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. ResearchGate. [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. researchgate.net [researchgate.net]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. tandfonline.com [tandfonline.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Bioactivity Screening of 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of the novel compound, 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. The benzothiazole nucleus, a prominent scaffold in medicinal chemistry, is associated with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a piperazine moiety, a common pharmacophore in centrally active agents, suggests a potential for neurological or cytotoxic activities.[4][5] This document provides a logical, field-proven workflow, beginning with in silico target prediction and progressing through broad-spectrum phenotypic screens to specific, hypothesis-driven enzymatic assays. The protocols herein are designed to be self-validating, incorporating necessary controls and providing a framework for interpreting the resulting data to guide future drug development efforts.

Introduction: Rationale for Screening

The compound 6-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a synthetic heterocyclic molecule featuring two key pharmacophores: a substituted benzothiazole ring and a piperazine ring.

-

The Benzothiazole Core: This bicyclic system is a "privileged scaffold" in drug discovery, known to interact with a variety of biological targets. Derivatives have demonstrated significant potential as anticancer agents (targeting kinases and tubulin), antimicrobial agents, and enzyme inhibitors.[2][6][7][8]

-

The Piperazine Moiety: This functional group is frequently incorporated into drug candidates to modulate physicochemical properties, such as solubility and cell permeability, and to interact with specific receptors and enzymes, particularly within the central nervous system (CNS).[4]

The combination of these two moieties in a single molecule presents a compelling case for a multi-faceted bioactivity screen. The ethyl group at the 6-position of the benzothiazole ring may further influence lipophilicity and binding interactions. This guide proposes a screening cascade designed to efficiently probe the most probable biological activities of this compound.

Tier 1: In Silico Target Prediction & Virtual Screening

Before committing to resource-intensive wet-lab experiments, a computational approach can provide valuable, hypothesis-generating insights into potential biological targets. Molecular docking serves as a powerful tool to predict the binding affinity and interaction of small molecules with protein targets.[1]

Causality and Experimental Choice

The rationale for starting with in silico methods is to narrow the vast field of potential biological targets to a manageable number for experimental validation. Based on the known activities of the benzothiazole scaffold, a virtual screen should be conducted against key protein families implicated in oncology and neurology.

-

Anticancer Targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis in tumor growth and a known target for benzothiazole derivatives.[1][9] Other relevant targets include protein kinases like p56lck and enzymes involved in folate biosynthesis.[1][7]

-